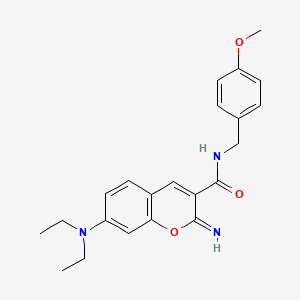![molecular formula C15H11F2NO B4848278 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4848278.png)
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one
説明
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one, also known as DFP-1080, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities. DFP-1080 is a potent inhibitor of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. We will also list future directions for research involving this compound.
作用機序
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one inhibits the enzyme 15-lipoxygenase by binding to its active site and preventing the formation of leukotrienes. This enzyme catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then converted to leukotrienes by other enzymes. By inhibiting 15-lipoxygenase, this compound can reduce the production of leukotrienes and modulate the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the Akt/mTOR signaling pathway. This compound has also been shown to modulate the inflammatory response by inhibiting the production of leukotrienes. In vivo studies have demonstrated that this compound can reduce inflammation in animal models of asthma and other inflammatory diseases.
実験室実験の利点と制限
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of 15-lipoxygenase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of more potent and selective inhibitors of 15-lipoxygenase. This could lead to the development of new drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the role of 15-lipoxygenase in other biological processes, such as lipid metabolism and neurodegenerative diseases. Finally, the use of this compound in combination with other drugs or therapies could lead to new treatment strategies for a variety of diseases.
科学的研究の応用
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one has been widely used in scientific research to study the role of 15-lipoxygenase in various biological processes. This enzyme is involved in the biosynthesis of leukotrienes, which are important mediators of inflammation, asthma, and other inflammatory diseases. By inhibiting this enzyme, this compound can modulate the inflammatory response and provide insights into the underlying mechanisms of these diseases. This compound has also been shown to have anticancer properties, as it can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.
特性
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-12-6-7-14(13(17)10-12)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEFXGPJWDWGMF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4848206.png)
![2,4-dichlorophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4848210.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4848216.png)

![N-[4-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4848231.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4848234.png)
![ethyl (2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4848240.png)
![N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4848244.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4848250.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide](/img/structure/B4848267.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848285.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4848297.png)
![3-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4848302.png)
![methyl 5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2-furoate](/img/structure/B4848304.png)